2,4-Difluoro-6-iodobenzoic acid
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Overview
Description
2,4-Difluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzoic acid, where two fluorine atoms and one iodine atom are substituted at the 2, 4, and 6 positions of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-iodobenzoic acid typically involves the iodination of 2,4-difluorobenzoic acid. One common method includes the use of sodium percarbonate and elemental iodine as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as 2-iodoxybenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as Oxone® (potassium peroxymonosulfate) are used under mild conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids with different functional groups replacing the iodine atom.
Oxidation Reactions: Major products include hypervalent iodine compounds like 2-iodoxybenzoic acid.
Reduction Reactions: Products include alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
2,4-Difluoro-6-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is utilized in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-iodobenzoic acid depends on the specific application and the target molecule
Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating the substitution of other groups on the benzene ring.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of other molecules.
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with other molecules, influencing their structure and function.
Comparison with Similar Compounds
2,4-Difluoro-6-iodobenzoic acid can be compared with other similar compounds, such as:
2,4-Difluoro-5-iodobenzoic acid: Similar structure but with the iodine atom at the 5-position instead of the 6-position.
2-Iodobenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,4-Difluorobenzoic acid:
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2,4-difluoro-6-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFKSBYGNTVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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